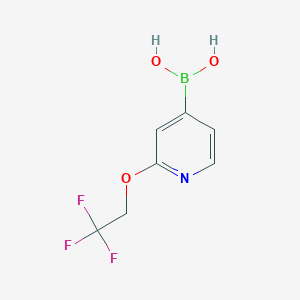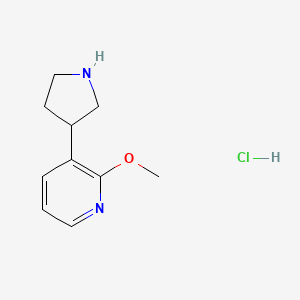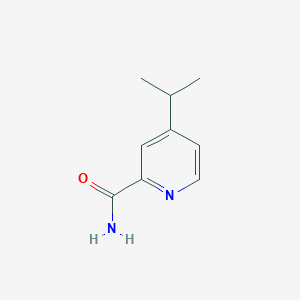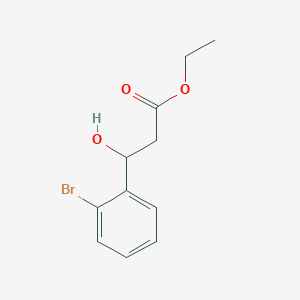![molecular formula C7H4IN3 B13671892 8-Iodopyrido[4,3-d]pyrimidine](/img/structure/B13671892.png)
8-Iodopyrido[4,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Iodopyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of an iodine atom at the 8th position of the pyrido[4,3-d]pyrimidine skeleton.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodopyrido[4,3-d]pyrimidine typically involves the selective Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine with various aryl boronic acids . The reaction conditions are optimized to achieve high yield and selectivity, with the nature of the palladium catalyst, solvent, base, and temperature playing crucial roles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Suzuki-Miyaura cross-coupling reaction is a widely used method in industrial settings due to its mild reaction conditions and environmentally benign approach .
化学反応の分析
Types of Reactions
8-Iodopyrido[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 8th position can be substituted with different aryl groups using the Suzuki-Miyaura cross-coupling reaction.
Oxidation and Reduction Reactions: While specific examples are not provided, pyridopyrimidines generally undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in the Suzuki-Miyaura cross-coupling reaction.
Aryl Boronic Acids: React with this compound to form aryl-substituted derivatives.
Solvents and Bases: The choice of solvent and base is crucial for the selectivity and yield of the reaction.
Major Products Formed
The major products formed from the reactions of this compound include various aryl-substituted pyridopyrimidines, which are key intermediates in the synthesis of potential PI3K inhibitors .
科学的研究の応用
Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential PI3K inhibitors, tyrosine kinase inhibitors, and PDE-4 inhibitors.
Biological Research: Pyridopyrimidines, including 8-Iodopyrido[4,3-d]pyrimidine, are known for their diverse biological activities, making them valuable in biological research.
Industrial Applications: The compound’s ability to undergo selective reactions makes it useful in the synthesis of various biologically active molecules.
作用機序
The mechanism of action of 8-Iodopyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of PI3K, tyrosine kinase, and PDE-4 enzymes . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and exerting its biological effects .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with similar biological activities.
Pyrido[3,4-d]pyrimidine: Known for its diverse biological potential.
Pyrido[3,2-d]pyrimidine: Used in the synthesis of various biologically active molecules.
Uniqueness
8-Iodopyrido[4,3-d]pyrimidine is unique due to the presence of the iodine atom at the 8th position, which allows for selective substitution reactions and the synthesis of aryl-substituted derivatives . This unique feature makes it a valuable intermediate in the synthesis of potential inhibitors for various enzymes .
特性
分子式 |
C7H4IN3 |
|---|---|
分子量 |
257.03 g/mol |
IUPAC名 |
8-iodopyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H4IN3/c8-6-3-9-1-5-2-10-4-11-7(5)6/h1-4H |
InChIキー |
KTPPJKVLAFCJJU-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=NC=NC2=C(C=N1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671839.png)








![Benzo[g]quinazolin-4-amine](/img/structure/B13671898.png)


